3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
“3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one” is a quinoline derivative . Quinoline derivatives have been used since ancient times and have been isolated from natural sources . They are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities .
Molecular Structure Analysis
Quinoline derivatives, such as this compound, display different tautomeric forms . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline derivatives are versatile in many significant fields and have distinctive interactions with cells . They are designed and synthesized by chemists through new strategies on par with the reported methods .Scientific Research Applications
Synthesis and Theoretical Studies
Synthetic Pathways and Theoretical Insights : Research has focused on synthesizing and understanding the properties of dimethoxy-dibenzoquinolinones and their precursors, which are structurally related to the compound of interest. For example, studies on the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one have provided insights into aromatic demethoxylation processes, showcasing the compound's potential as a precursor in organic synthesis and theoretical chemistry (E. Sobarzo-Sánchez, L. Castedo, & J. Fuente, 2006).
Antioxidant Properties
Novel Antioxidant Compounds : Quinolinone derivatives have been investigated for their antioxidant properties, highlighting the potential application of these compounds in protecting against oxidative stress. A study on novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones demonstrated significant antioxidant activities, suggesting the utility of these derivatives in developing new antioxidant agents (M. Hassan, S. M. Abdel‐kariem, & T. Ali, 2017).
Synthetic Methodologies
Development of Synthetic Methodologies : The research community has developed various synthetic routes for creating quinolinone derivatives, which can be adapted for synthesizing the compound of interest. For instance, practical approaches for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester were reported, showcasing the versatility of quinolinone derivatives in pharmaceutical chemistry (Markus Bänziger et al., 2000).
Catalysis and Reactivity
Exploring Catalytic and Reactive Properties : Studies on quinolinone derivatives extend to their catalytic and reactive properties, which could be applicable in synthesizing the compound of interest. For example, research on the synthesis and reactivity of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines contributes to the broader understanding of the catalytic potential and chemical reactivity of quinolinone derivatives in organic synthesis (J. Stuart et al., 1987).
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-17-10-11-19(12-18(17)2)27(30)22-16-29(15-20-8-6-7-9-24(20)32-3)23-14-26(34-5)25(33-4)13-21(23)28(22)31/h6-14,16H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHWAHWLNFCMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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